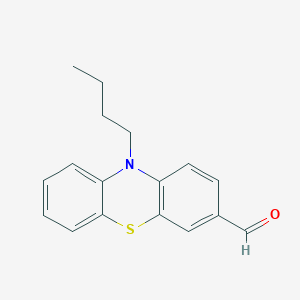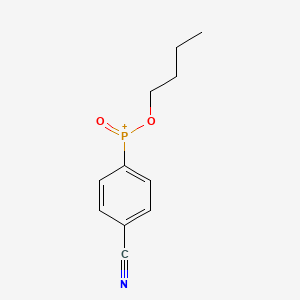
Phosphinic acid, (4-cyanophenyl)-, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, (4-cyanophenyl)-, butyl ester is an organic compound with the molecular formula C11H14NO2P It is a derivative of phosphinic acid, where the hydrogen atom is replaced by a butyl ester group and a 4-cyanophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (4-cyanophenyl)-, butyl ester typically involves the esterification of phosphinic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Phosphinic acid+Butanol→Phosphinic acid, (4-cyanophenyl)-, butyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, (4-cyanophenyl)-, butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides can be used for ester substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Phosphinic acid, (4-cyanophenyl)-, butyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which phosphinic acid, (4-cyanophenyl)-, butyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active phosphinic acid derivatives. These interactions can modulate biochemical pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphinic acid, (4-cyanophenyl)-, methyl ester
- Phosphinic acid, (4-cyanophenyl)-, ethyl ester
- Phosphinic acid, (4-cyanophenyl)-, propyl ester
Uniqueness
Phosphinic acid, (4-cyanophenyl)-, butyl ester is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from its shorter-chain analogs and potentially more suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
821009-72-7 |
|---|---|
Formule moléculaire |
C11H13NO2P+ |
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
butoxy-(4-cyanophenyl)-oxophosphanium |
InChI |
InChI=1S/C11H13NO2P/c1-2-3-8-14-15(13)11-6-4-10(9-12)5-7-11/h4-7H,2-3,8H2,1H3/q+1 |
Clé InChI |
TVEWOFXSABGDIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[P+](=O)C1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B12548685.png)
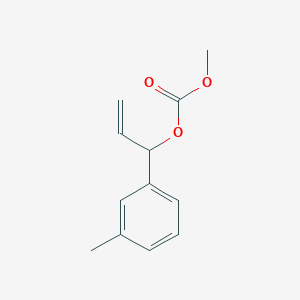
![{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene](/img/structure/B12548701.png)
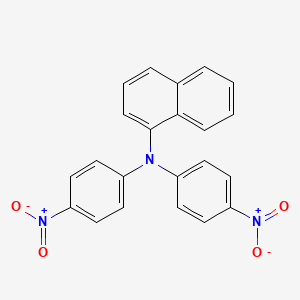

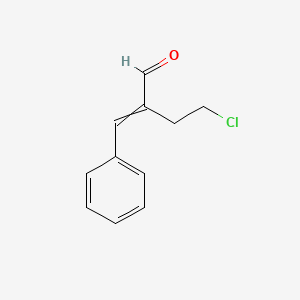
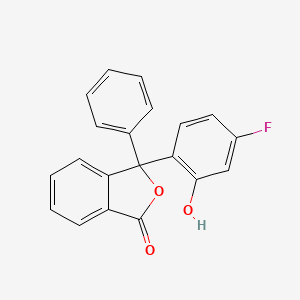

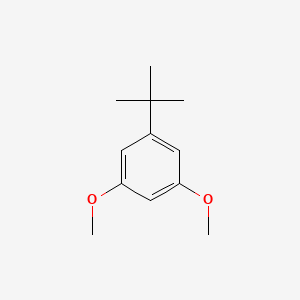
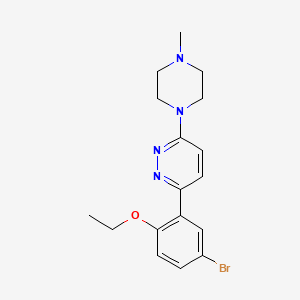
![Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]-](/img/structure/B12548751.png)
